1-Phenyl-2-(1-piperidinyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIKTEMGYNKRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275377 | |
| Record name | 1-Phenyl-2-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-52-2 | |
| Record name | 1-Phenyl-2-(1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 26918 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC26918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Medicinal Chemistry and Drug Discovery Research
1-Phenyl-2-(1-piperidinyl)ethanone, also known by the synonym α-piperidylacetophenone, is a chemical compound that has garnered attention within the fields of medicinal chemistry and pharmacology. ontosight.ai Its molecular structure, which features a phenyl group attached to an ethanone (B97240) core that is in turn linked to a piperidine (B6355638) ring, is a key determinant of its biological activities and potential therapeutic applications. ontosight.ai The compound is identified by various codes, including CHEMBL1875675 and NSC26918. ontosight.ainih.gov
Research into this compound and its derivatives has explored their potential in several therapeutic areas. For instance, studies have investigated the synthesis and biological evaluation of related compounds as potential analgesics and for the treatment of neurological disorders. ontosight.ai The core structure of this compound serves as a scaffold for the development of new chemical entities with desired pharmacological profiles.
Derivatives of the closely related 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of the MCR-1 enzyme. nih.gov This enzyme confers resistance to colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.gov The research identified several derivatives that, in combination with colistin, could completely inhibit the growth of bacteria expressing the MCR-1 gene, suggesting a potential strategy to overcome antibiotic resistance. nih.gov Molecular docking studies indicated that these compounds could bind to key amino acid residues in the active site of the MCR-1 protein. nih.gov
The following table provides a summary of the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 1-phenyl-2-piperidin-1-ylethanone |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 779-52-2 |
| PubChem CID | 35939 |
Data sourced from PubChem. nih.gov
Significance of the Ethanone and Piperidine Structural Motifs in Chemical Biology
Methodologies for the Synthesis of this compound and Related Ketones
Various synthetic methodologies have been developed to construct α-amino ketones, aiming to overcome challenges like the need for pre-functionalized starting materials and harsh reaction conditions. rsc.org
Nucleophilic Alkylation Approaches to Piperidine Derivatives
A classic and common method for synthesizing α-amino ketones is the nucleophilic substitution of an α-halogenated ketone with an amine. rsc.org For the synthesis of this compound, this typically involves the reaction of a 2-halo-1-phenylethanone with piperidine. For instance, 2-iodo-1-phenylethanone can be reacted with piperidine to yield the target compound. chemicalbook.com This approach relies on the nucleophilic attack of the secondary amine on the electrophilic carbon adjacent to the carbonyl group, displacing the halide.
Another strategy involves the in-situ generation of an α-bromo ketone followed by nucleophilic displacement. For example, a direct α-amination of ketones can be achieved using a catalytic amount of copper(II) bromide, which is proposed to generate an α-bromo carbonyl species that then reacts with an amine. organic-chemistry.org
| Starting Material | Reagent | Product | Yield | Reference |
| 2-iodo-1-phenylethanone | Piperidine | This compound | Not specified | chemicalbook.com |
| Ketones | Copper(II) bromide, Amine | α-Amino ketone | Not specified | organic-chemistry.org |
Condensation and Oxidation Pathways
Condensation reactions, such as the aza-benzoin condensation, provide another route to α-amino ketones. rsc.org For example, aliphatic aldehydes can react with aryl-substituted boc-imines in an enantioselective transformation to produce α-amino ketones in yields ranging from 33–93%. rsc.org
Oxidation pathways also play a crucial role. One-pot syntheses from benzylic alcohols have been developed. rsc.org For instance, the Sekar group reported a one-pot synthesis of α-amino ketones from benzylic alcohols and nitrogen nucleophiles using N-bromosuccinimide (NBS) as an oxidant, achieving yields up to 94%. rsc.org This method is particularly effective with secondary cyclic amines. rsc.org Another approach involves the oxo-amination of alkenes using an NBS–DMSO–secondary amine system. colab.ws The Heyns rearrangement of α-hydroxyl ketones with secondary amines, catalyzed by p-toluenesulfonic acid (PTSA), also yields α-amino ketones. colab.ws
| Starting Material | Reagents | Product | Yield | Reference |
| Aliphatic aldehydes | Aryl-substituted boc-imines | α-Amino ketones | 33–93% | rsc.org |
| Benzylic alcohols | Nitrogen nucleophiles, NBS | α-Amino ketones | up to 94% | rsc.org |
| α-Hydroxyl ketones | Secondary amines, PTSA | α-Amino ketones | Not specified | colab.ws |
Multi-Step Reaction Sequences for Core Structure Formation
Multi-step syntheses allow for the construction of complex molecules in a controlled manner. vapourtec.com A versatile one-pot strategy for synthesizing α-amino ketones from benzylic secondary alcohols involves a three-step sequence: oxidation of the alcohol, α-bromination of the resulting ketone, and subsequent nucleophilic substitution by an amine. organic-chemistry.orgacs.org This method, using NBS, avoids the direct handling of corrosive bromine. acs.org
Another multi-step approach starts with the reaction of ethyl acetoacetate (B1235776) with a phenyl azide (B81097) in the presence of piperidine and a DMF:H2O mixture. The resulting triazole undergoes hydrazinolysis and subsequent condensation with an aldehyde to form the final product. acs.org
| Precursor | Reaction Sequence | Key Intermediates | Final Product | Reference |
| Benzylic secondary alcohol | Oxidation, α-bromination, Nucleophilic substitution | Ketone, α-bromo ketone | α-Amino ketone | organic-chemistry.orgacs.org |
| Ethyl acetoacetate | Reaction with phenyl azide, Hydrazinolysis, Condensation with aldehyde | Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide | Triazolo-pyrazole derivative | acs.org |
Industrial-Scale Synthesis Considerations for Related Analogues
For industrial-scale synthesis, efficiency, cost-effectiveness, and the use of readily available starting materials are crucial. The one-pot synthesis of α-amino ketones from benzylic alcohols using NBS is a promising method for large-scale production due to its operational simplicity and scalability. rsc.orgacs.org A gram-scale synthesis of an α-amino ketone has been successfully demonstrated using this approach. acs.org Similarly, the base-promoted condensation of 1,3-diphenylacetone (B89425) and phenanthrenequinone (B147406) to produce phencyclone, a potent diene, has been optimized for reproducibility and is suitable for larger-scale preparations. ilacadofsci.com
Targeted Derivatization and Analogue Design Strategies
The structural modification of this compound and its analogues is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new therapeutic agents. nih.govresearchgate.net
Structural Modifications on the Phenyl Moiety
Modifications to the phenyl ring of this compound analogues can significantly impact their biological activity. In the development of MCR-1 inhibitors, various substituents were introduced onto the phenyl ring of 1-phenyl-2-(phenylamino)ethanone derivatives. nih.gov These modifications included fluoro, cyclohexyl, and other groups, which were found to influence the inhibitory potency against the MCR-1 protein. nih.gov For instance, the synthesis of these analogues often starts from a substituted acetophenone (B1666503), which is then oxidized and reacted with a primary amine. nih.gov
Another example involves the synthesis of 1′-phenyl substituted nucleoside analogs, where a phenyl group is added to a ribose derivative. researchgate.net This highlights the diverse strategies for incorporating phenyl moieties with various substituents to create novel molecular architectures.
| Core Structure | Modification on Phenyl Ring | Synthetic Approach | Resulting Analogue | Reference |
| 1-Phenyl-2-(phenylamino)ethanone | Fluoro, Cyclohexyl, etc. | Oxidation of substituted acetophenone followed by reaction with a primary amine | MCR-1 Inhibitors | nih.gov |
| Ribose derivative | Phenyl group addition | Addition of phenyllithium (B1222949) to a 1,4-ribonolactone derivative | 1-C-phenyl nucleoside analogues | researchgate.net |
Chemical Variations within the Piperidine Ring System
Modifications to the piperidine ring of this compound analogues are a key strategy to explore structure-activity relationships. These variations can range from simple substitutions to the introduction of more complex bridged systems.
A common approach involves the introduction of substituents at various positions on the piperidine ring. For instance, the synthesis of 2-substituted 4-piperidone (B1582916) building blocks can be achieved through a double aza-Michael reaction. uci.edu These substituted piperidones can then be further elaborated. Another strategy involves the use of pre-existing substituted piperidines in the initial synthesis. For example, polysubstituted N-hydroxypiperidines have been prepared through the intramolecular reductive cyclization of a 1,5-diketone monoxime, which is formed from 2-(cyclohexylthio)-1-phenylethanone and an arylaldehyde using sodium cyanoborohydride. lkouniv.ac.in
More complex modifications involve the creation of bridged piperidine analogues to introduce conformational rigidity. Such analogues, including 2-azanorbornane, nortropane, and isoquinuclidine derivatives, have been synthesized to probe receptor binding and hydrophobicity. researchgate.net The synthesis of these bridged systems often starts with the preparation of suitable bromo-intermediates, followed by reactions such as Suzuki coupling and ester hydrolysis. researchgate.net For example, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors can be used to ensure the synthesis of stereochemically unambiguous products. researchgate.net The substitution of the piperidine ring with a morpholino ring has also been explored in related phencyclidine analogues, leading to changes in biological activity. libretexts.org
The following table summarizes some of the documented variations within the piperidine ring system of related compounds:
| Modification Type | Synthetic Approach | Example of Resulting Structure | Reference |
| Substitution | Double aza-Michael reaction | 2-Substituted-4-piperidones | uci.edu |
| Substitution | Intramolecular reductive cyclization | Polysubstituted N-hydroxypiperidines | lkouniv.ac.in |
| Bridged Systems | Multi-step synthesis involving Suzuki coupling | 2-Azanorbornane analogues | researchgate.net |
| Ring Replacement | Substitution with other heterocycles | 1-(1-Phenylcyclohexyl)morpholine | libretexts.org |
Functional Group Modifications at the Ethanone Linker
The ethanone linker in this compound is a versatile site for chemical transformations, primarily focusing on the ketone and the α-carbon. These modifications are central to the synthesis of a wide range of α-amino ketone derivatives.
A fundamental transformation is the reaction of the α-carbon. Classical methods for the synthesis of α-amino ketones often involve the nucleophilic substitution of an α-haloketone with an amine. vwr.com More direct approaches include the electrophilic amination of enolates. vwr.com Recent advancements have focused on improving the efficiency and environmental friendliness of these syntheses. For example, a one-pot NBS-mediated synthesis of α-amino ketones from benzylic alcohols and nitrogen nucleophiles has been developed. vwr.com
The carbonyl group itself can be modified. For instance, the synthesis of α-amino ketones from α-hydroxy ketones can proceed through a Heyns rearrangement, which involves the formation of an α-hydroxy imine intermediate that rearranges to the α-amino ketone. vwr.com Additionally, oxidative deconstruction processes can convert tertiary aryl-substituted azetidin-3-ols to the corresponding primary α-amino ketones with the loss of a carbon atom. vwr.com
The table below outlines several functional group modifications at the ethanone linker:
| Modification | Reagents/Method | Resulting Functional Group | Reference |
| α-Amination | Nucleophilic substitution of α-haloketone | α-Amino ketone | vwr.com |
| α-Amination | Electrophilic amination of enolates | α-Amino ketone | vwr.com |
| From α-Hydroxy Ketone | Heyns rearrangement | α-Amino ketone | vwr.com |
| From Benzylic Alcohol | NBS-mediated one-pot synthesis | α-Amino ketone | vwr.com |
| Oxidative Deconstruction | Silver(I)/persulfate oxidation of azetidin-3-ols | Primary α-amino ketone | vwr.com |
Asymmetric Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound analogues is of significant interest, as stereochemistry often plays a crucial role in their biological activity. Several strategies have been developed to achieve stereochemical control.
One major approach is the asymmetric synthesis of α-amino ketones. This can be achieved through various catalytic methods. For example, a palladium-catalyzed asymmetric arylation of in situ generated α-keto imines provides a route to chiral α-amino ketones. evitachem.comnih.gov Another method involves the Brønsted acid-catalyzed asymmetric transfer hydrogenation of α-keto ketimines or the reductive amination of diketones. nih.gov This approach has been shown to produce a range of chiral α-amino ketones in high yields and with excellent enantioselectivities. nih.gov
Organocatalysis has also emerged as a powerful tool. For instance, chiral primary amine catalysts have been developed for the enantioselective α-functionalization of ketones, including α-branched ketones. nist.gov These catalysts can be used alone or in conjunction with metal catalysts to access enantiopure α-tertiary and quaternary ketones. nist.gov The use of chiral Brønsted acid catalysis in the transfer hydrogenation of imines derived from α-keto ketimines is another effective strategy. vwr.com
The following table summarizes selected methods for the asymmetric synthesis of α-amino ketones and related structures:
| Catalytic System | Reaction Type | Key Features | Reference |
| Chiral Palladium Complex | Asymmetric arylation of α-keto imines | High stereocontrol, synthesis of acyclic α-amino ketones | evitachem.comnih.gov |
| Chiral Brønsted Acid | Asymmetric transfer hydrogenation of α-keto ketimines | High yields and enantioselectivities, broad substrate scope | nih.gov |
| Chiral Primary Amine | Enantioselective α-functionalization of ketones | Access to enantiopure α-tertiary and quaternary ketones | nist.gov |
| Rhodium/DuanPhos | Double asymmetric hydrogenation of α-iminoketones | One-pot synthesis of chiral vicinal amino alcohols | nist.gov |
Chemical Reactivity and Reaction Analysis of this compound Systems
The chemical reactivity of this compound and its analogues is dictated by the interplay of the functional groups present. The ketone, the α-amino group, and the phenyl ring are all sites for potential chemical transformations.
Oxidation Reactions and Product Characterization
The oxidation of α-amino ketones can lead to a variety of products depending on the oxidizing agent and reaction conditions. A novel oxidative amination of aldehydes with secondary amines to produce α-amino ketones has been reported, proceeding through an in situ generated enamine intermediate that is then oxidized. masterorganicchemistry.comscbt.com This method utilizes sodium percarbonate as the oxidant. masterorganicchemistry.comscbt.com
Furthermore, the oxidative cross-coupling of α-amino ketones with alcohols can be achieved using an iodine-catalyzed reaction with air and DMSO as oxidants, leading to the formation of α-carbonyl N,O-acetals. Iron-catalyzed oxidative α-amination of ketones with sulfonamides has also been demonstrated, providing a direct route to α-sulfonamido ketones. The oxidation of the ethanone moiety can potentially lead to the formation of dicarbonyl compounds or cleavage of the C-C bond depending on the severity of the oxidizing conditions.
Reduction Reactions and Derivative Formation
The reduction of the ketone in this compound and its analogues is a common and important transformation, typically yielding the corresponding amino alcohols. The stereoselectivity of this reduction is often a key consideration.
The reduction of α-amino ketones to α-amino alcohols can be achieved using various reducing agents. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, alternative methods have been developed. For example, a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) can be used for the reduction of N-protected or unprotected amino acids to their corresponding amino alcohols. The stereochemical outcome of the reduction of α-amino ketones derived from amino acids has been studied, with the resulting α-amino alcohols being characterized by conversion to oxazolidinones. A rhodium/DuanPhos catalyzed double asymmetric hydrogenation of α-iminoketones provides a one-pot synthesis of chiral vicinal amino alcohols with high diastereoselectivity and enantioselectivity. nist.gov
Electrophilic Aromatic Substitution on the Phenyl Group
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is governed by the directing effects of the substituent already present on the benzene (B151609) ring, which in this case is the 2-(1-piperidinyl)ethanone group.
Given these competing influences, a mixture of ortho, para, and meta substituted products could be expected. The specific reaction conditions, such as the nature of the electrophile and the catalyst used, will significantly influence the product distribution. For example, in Friedel-Crafts acylation, the acyl group introduced is deactivating, which generally prevents further substitution. evitachem.com
Nucleophilic Substitution Reactions
Nucleophilic substitution stands as a cornerstone in the synthesis of α-amino ketones, including this compound and its derivatives. This class of reaction is characterized by the displacement of a leaving group on an α-carbon of a ketone by a nucleophile, typically an amine.
The most conventional and widely utilized method for synthesizing this compound involves the reaction of an α-haloacetophenone with piperidine. chemicalbook.com In this SN2 reaction, the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the carbon atom bearing a halogen (such as bromine or chlorine) adjacent to the carbonyl group of the acetophenone. The halogen atom serves as the leaving group, resulting in the formation of the desired α-amino ketone. Common starting materials for this synthesis are 2-bromoacetophenone (B140003) or 2-chloroacetophenone. chemicalbook.com
Modern advancements have led to more efficient one-pot synthetic strategies. organic-chemistry.org One such method begins with benzylic secondary alcohols. The process involves a sequence of three in-situ reactions: the oxidation of the alcohol to the corresponding ketone, followed by α-bromination of the ketone, and finally, the nucleophilic substitution of the α-bromo ketone with an amine to yield the final α-amino ketone product. organic-chemistry.org This approach is advantageous as it starts from more readily available precursors and avoids the isolation of intermediate α-halo ketones. organic-chemistry.orgrsc.org
The versatility of nucleophilic substitution is further demonstrated in the synthesis of various analogues. For instance, derivatives like 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone are prepared by reacting a phenylpiperazine derivative with a phenacyl halide. These reactions highlight the broad applicability of this synthetic strategy in creating a library of structurally related compounds for further study.
| Starting Material (Ketone Precursor) | Nucleophile | Key Features | Typical Product |
|---|---|---|---|
| 2-Bromoacetophenone | Piperidine | Classical SN2 reaction. chemicalbook.com | This compound |
| 2-Chloroacetophenone | Piperidine | Alternative halogen leaving group. chemicalbook.com | This compound |
| Benzylic Secondary Alcohols | Amines (general) | One-pot oxidation, α-halogenation, and substitution sequence. organic-chemistry.org | α-Amino Ketones |
| Phenacyl Halides | Phenylpiperazine | Synthesis of analogues. | 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone |
Complexation Studies with Metal Centers (e.g., Oximato Complexes)
The study of how this compound and its analogues interact with metal centers is a more specialized area of research. While direct studies on the complexation of this compound are not extensively documented in publicly available literature, the behavior of related α-amino ketones and their derivatives, such as oximes, provides valuable insights into their potential as ligands in coordination chemistry.
α-Amino ketones possess both a nitrogen atom and a carbonyl oxygen, which can act as potential donor sites for coordination with metal ions. The formation of derivatives, such as oximes (α-oximino ketones), introduces an additional N-OH group, enhancing the chelating possibilities. The deprotonated form of an α-oximino ketone, known as an oximato group, is a particularly effective ligand for forming stable metal complexes.
Research on the gas-phase anionic rearrangements of deprotonated α-oximino carbonyl derivatives (R-CO-C(NOH)-R') provides foundational knowledge on their reactivity. rsc.org These studies indicate that deprotonation preferentially occurs at the oxime, forming an R-CO-C(=NO⁻)-R' anion, which can then undergo complex fragmentation and rearrangement processes. rsc.org This highlights the chemical versatility of the oximato functionality.
While specific oximato complexes of this compound are not detailed, the broader class of α-amino ketone derivatives shows significant potential for forming metal complexes. For example, docking studies have been conducted on ethanone derivatives containing piperidine and piperazine (B1678402) rings, investigating their interactions with the sigma-1 receptor, which can be considered a biological target with coordination potential. rsc.orgrsc.org Although these are not traditional metal complexation studies, they underscore the ability of these scaffolds to engage in specific binding interactions.
| Compound Class / Derivative | Potential Coordination Sites | Type of Study | Key Findings |
|---|---|---|---|
| α-Amino Ketones | Amine Nitrogen, Carbonyl Oxygen | General Coordination Chemistry | Can act as bidentate or monodentate ligands. |
| α-Oximino Ketones (Oximes) | Oxime Nitrogen, Oxime Oxygen, Carbonyl Oxygen | Formation of Metal Complexes | The deprotonated oximato form is a strong chelating agent. |
| Deprotonated α-Oximino Carbonyls | Anionic Oximato Group | Mass Spectrometry / Anionic Rearrangements | Demonstrates complex fragmentation, indicating diverse reactivity. rsc.org |
| Piperazine-containing Ethanone Analogues | Piperazine Nitrogens, Carbonyl Oxygen | Molecular Docking (Sigma-1 Receptor) | Shows potential for specific binding interactions with biological targets. rsc.orgrsc.org |
Advanced Spectroscopic and Analytical Characterization for Research on 1 Phenyl 2 1 Piperidinyl Ethanone Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework. For 1-Phenyl-2-(1-piperidinyl)ethanone, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the phenyl, ethanone (B97240), and piperidinyl moieties.
While specific experimental spectral data for this compound is not widely published, analysis of its structural analogues, such as 1-(2-(Piperidin-1-yl)phenyl)ethanone and 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone, provides insight into the expected chemical shifts. nih.govcore.ac.uk For instance, in analogues, aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group are expected around δ 3.8-4.0 ppm. core.ac.uk The piperidine (B6355638) ring protons would present as a series of multiplets in the upfield region of the spectrum.
In ¹³C NMR spectroscopy, the carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift. The carbons of the phenyl ring would have signals in the aromatic region (typically δ 120-140 ppm), while the piperidine carbons and the methylene carbon would be found in the aliphatic region of the spectrum. Isotope-labeled analogues, such as Ethanone-1-¹³C, 1-phenyl-2-(1-piperidinyl)-, are also utilized in mechanistic studies and for spectral assignment. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~198-202 |
| Methylene (CH₂) | ~3.8 - 4.2 | ~60-65 |
| Aromatic CH (ortho) | ~7.9 - 8.1 | ~128-129 |
| Aromatic CH (meta) | ~7.4 - 7.6 | ~128-129 |
| Aromatic CH (para) | ~7.5 - 7.7 | ~133-134 |
| Aromatic C (ipso) | - | ~135-137 |
| Piperidine CH₂ (α to N) | ~2.4 - 2.6 | ~54-56 |
| Piperidine CH₂ (β to N) | ~1.5 - 1.7 | ~25-27 |
Note: The data in this table is predicted based on typical values for similar functional groups and may not represent actual experimental values.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, a key diagnostic peak. For analogous ketone-containing compounds, this peak typically appears in the region of 1680–1700 cm⁻¹. core.ac.uk
Other significant absorptions would include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine and methylene groups (around 2850-3000 cm⁻¹). The C-N stretching vibration of the piperidine ring would also be present, typically in the fingerprint region (1000-1300 cm⁻¹). Vapor phase IR spectra are available for this compound, which can be used for identification purposes. nih.gov
Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds, Raman is sensitive to non-polar bonds. Therefore, the symmetric vibrations of the phenyl ring would be expected to give strong signals in the Raman spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 3000-2850 | Aliphatic C-H Stretch | Medium-Strong |
| ~1685 | Carbonyl (C=O) Stretch | Strong |
| ~1600, ~1480 | Aromatic C=C Stretch | Medium |
Note: The data in this table is based on typical values for the functional groups present.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₇NO, the nominal molecular weight is 203 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 203.
The fragmentation of this compound under electron ionization would likely involve characteristic cleavages. Alpha-cleavage adjacent to the carbonyl group could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105. Another prominent fragmentation pathway for α-amino ketones is the cleavage of the C-C bond between the carbonyl and the α-carbon, which can lead to a piperidinylmethyl radical cation. Cleavage of the piperidine ring itself is also expected, often resulting in a base peak at m/z 98, corresponding to the piperidinylmethylene iminium ion.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₃H₁₇NO is 203.1310. nih.gov HRMS is crucial for confirming the identity of newly synthesized analogues and for distinguishing between compounds with the same nominal mass.
Table 3: Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO | nih.gov |
| Molecular Weight (Nominal) | 203 g/mol | nih.gov |
| Exact Mass (Calculated) | 203.1310 Da | nih.gov |
| Key Fragment Ion (m/z) | 105 | Predicted (Benzoyl cation) |
X-ray Crystallography for Solid-State Conformation Determination
As of now, the crystal structure of this compound has not been reported in publicly accessible databases. However, if a suitable single crystal were obtained, X-ray diffraction analysis would reveal the dihedral angles between the phenyl ring and the carbonyl group, as well as the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). This information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies. For analogous compounds, such as certain indole (B1671886) derivatives with a benzylpiperidinyl moiety, X-ray crystallography has been instrumental in optimizing ligand-receptor interactions. acs.org
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and its analogues. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with potential additives like formic acid or trifluoroacetic acid), would be suitable for determining the purity of a sample by separating it from any starting materials, byproducts, or degradation products. chemicalbook.com
Since this compound is a chiral molecule, containing a stereocenter at the carbon bearing the piperidine group, it can exist as a pair of enantiomers. Chiral HPLC is the most common technique for separating and quantifying these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds. rsc.org The development of a successful chiral separation method would involve screening different chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomeric peaks.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a crucial check on the purity and empirical formula of a synthesized sample. For this compound, with the molecular formula C₁₃H₁₇NO, the theoretical elemental composition can be calculated.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 76.81% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.43% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.87% |
| Total | | | | 203.285 | 100.00% |
Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% deviation, thereby verifying its elemental composition. This technique is routinely used to confirm the successful synthesis of new chemical entities.
Computational and Theoretical Investigations of 1 Phenyl 2 1 Piperidinyl Ethanone and Its Derivatives
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like 1-Phenyl-2-(1-piperidinyl)ethanone. DFT calculations allow for the prediction of various molecular properties, from optimized geometry to reactivity indices.
Molecular Geometry Optimization and Electronic Structure Analysis
The electronic structure of these molecules is characterized by the distribution of electrons. The presence of a phenyl ring, a carbonyl group (C=O), and a tertiary amine within the piperidine (B6355638) ring leads to a complex electronic environment with regions of varying electron density. This distribution is fundamental to understanding the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govorientjchem.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For a derivative of this compound, DFT calculations have shown that the HOMO is primarily localized on the C=O group, one of the phenyl rings, and the piperidine ring. dtic.mil The LUMO, in contrast, is distributed over the entire molecule except for the isopropyl group in that specific derivative. dtic.mil The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dtic.milwisc.edu A smaller HOMO-LUMO gap suggests higher reactivity. dtic.mil
Table 1: Frontier Molecular Orbital Energies for a this compound Derivative
| Orbital | Energy (eV) |
| HOMO | -4.804 |
| LUMO | -1.694 |
| Energy Gap (ΔE) | 3.110 |
Data derived from a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. dtic.mil
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas).
In molecules similar to this compound, the region around the carbonyl oxygen atom is expected to be highly negative, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the piperidine ring would exhibit positive potential, indicating them as potential sites for nucleophilic interactions. nih.gov
Natural Bond Orbital (NBO) Analysis
For related piperidin-4-one derivatives, NBO analysis has been used to understand the intramolecular charge transfer and the stability arising from various orbital interactions. nih.gov In this compound, significant interactions would be expected between the lone pair of the nitrogen atom in the piperidine ring and the antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the π-system of the phenyl ring and the carbonyl group.
Non-Linear Optics (NLO) Properties
Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response. nih.gov
Computational studies on related organic molecules have shown that the presence of donor and acceptor groups can enhance NLO properties. In this compound, the phenyl ring can act as a π-system, while the carbonyl group has electron-withdrawing character and the piperidine nitrogen has electron-donating character. The interaction between these groups could lead to a notable first hyperpolarizability. The calculation of this property can be performed using DFT methods.
Thermal and Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule and to identify transition states and reaction pathways. By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecule's geometry at each step, a relaxed PES scan can be generated.
For this compound, a PES scan could be performed to investigate the rotational barrier of the phenyl group around the C-C bond connecting it to the carbonyl group. This would provide insight into the conformational flexibility of the molecule and the relative energies of different rotational isomers. Such an analysis helps in understanding how the molecule might behave in different environments and how its conformation influences its properties.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of molecules and their interactions over time. For derivatives of this compound, MD simulations have been instrumental in understanding their conformational flexibility and the stability of their interactions with biological targets.
A key aspect of a ligand's efficacy is the stability of the complex it forms with its target protein. MD simulations can predict this by analyzing parameters such as the root mean square deviation (RMSD) of the ligand and protein atoms over the simulation period. For instance, in a study of 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), a derivative, MD simulations over 50 nanoseconds revealed a root mean square deviation (RMSD) value of 2 Å for the FEt-PPZ-σ1R receptor-ligand complex, indicating excellent stability. nih.govrsc.org This stability is crucial for a sustained interaction with the receptor. The simulations showed that the ligand remains stably bound within the active site of the protein throughout the simulation time. lew.ro
MD simulations also elucidate the intricate network of interactions that stabilize the ligand-protein complex. These simulations can reveal crucial amino acid residues that interact with the ligand. nih.gov For example, the interaction of FEt-PPZ with the sigma-1 receptor (σ1R) was shown to involve a critical electrostatic interaction between the cationic amine of the ligand and the amino acid residue Glu172. nih.gov Furthermore, a pi-cation interaction with Phe107 was identified as another key stabilizing force. nih.gov Such detailed understanding of ligand-target interactions at an atomic level is invaluable for the structure-based design of more potent and selective derivatives. The flexibility of the ligand, particularly the freedom of dihedral rotations of its side-chain groups, has been identified as an important factor for effective binding to the enzyme binding pocket.
Molecular Docking Studies for Binding Affinity Prediction and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to estimate the binding affinity and to analyze the interactions between the ligand and the active site of the protein.
Docking studies have been successfully employed to identify potential ligands and to rank them based on their predicted binding affinity, often expressed as a docking score or Glide score (G-score). For example, in the investigation of potential σ1R ligands, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) was identified with a G-score of -5.6 kcal/mol. nih.govrsc.org Its fluoroethylated analog, FEt-PPZ, exhibited an even better affinity with a G-score of -9.4 kcal/mol, suggesting that the fluoroethoxy group enhances binding. nih.govrsc.org
These studies not only predict how strongly a ligand might bind but also reveal the specific interactions responsible for this binding. For derivatives of this compound, docking studies have highlighted the importance of hydrogen bonds and hydrophobic interactions. In a study of phenyl hydrazine (B178648) derivatives of piperidones, the compounds were found to form hydrogen bonds with key residues such as THR56 and SER59 in the active site of dihydrofolate reductase. researchgate.net Another study on 1-phenyl-2-(phenylamino)ethanone derivatives targeting the MCR-1 protein showed that potent inhibitors form hydrogen bonds with Glu246 and Thr285. nih.govnih.gov
The following table summarizes the docking scores and key interactions for some derivatives:
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) | Sigma-1 Receptor | -5.6 | - | - |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | Sigma-1 Receptor | -9.4 | Glu172, Phe107 | Electrostatic, Pi-cation |
| N-(3-Methyl-2,6-diphenyl-piperidin-4-ylidine)-N'-phenyl-hydrazine | Dihydrofolate Reductase | -7.88 | THR56, SER59 | Hydrogen Bond |
| N-(3-Isopropyl-2,6-diphenyl-piperidin-4-ylidine)-N'-phenyl-hydrazine | Dihydrofolate Reductase | -5.44 | - | - |
| 1-phenyl-2-(phenylamino)ethanone derivative 6p | MCR-1 | - | Glu246, Thr285 | Hydrogen Bond |
| 1-phenyl-2-(phenylamino)ethanone derivative 6q | MCR-1 | - | Glu246, Thr285 | Hydrogen Bond |
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. This knowledge is then used to design more potent and selective compounds.
For derivatives of this compound, SAR studies have provided valuable insights. For example, in a series of 1-phenyl-2-(phenylamino)ethanone derivatives designed as MCR-1 inhibitors, it was found that the nature of the substituents on the phenyl rings and the group attached to the amino function significantly influences the inhibitory activity. nih.govnih.gov Specifically, compounds with a lipophilic R1 substituent (such as cyclohexyl, n-hexyl, or n-octyl) and the presence of carboxyl and ethoxy groups at other positions displayed enhanced MCR-1 inhibitory activity. nih.gov The position of a methyl group on the phenylamino (B1219803) ring also impacted activity, with substitution at the R2 position being superior to the R3 position. nih.gov
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, takes SAR a step further by developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds. For derivatives related to this compound, 3D-QSAR studies have been performed to build models that can guide the design of more effective ligands. nih.gov These models use statistical methods like Comparative Molecular Field Analysis (CoMFA) to create contour maps that indicate regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives highlighted favorable regions for high-affinity binding, providing a roadmap for future ligand design. nih.gov
The following table outlines some key SAR findings for derivatives of this compound:
| Compound Series | Key Structural Feature | Effect on Activity |
| 1-phenyl-2-(phenylamino)ethanone derivatives | Lipophilic R1 substituent (cyclohexyl, n-hexyl, n-octyl) | Increased MCR-1 inhibitory activity |
| 1-phenyl-2-(phenylamino)ethanone derivatives | Methyl group at R2 vs. R3 on the phenylamino ring | Substitution at R2 showed superior activity |
| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone derivatives | Fluoroethylation of the hydroxyl group | Enhanced binding affinity for the Sigma-1 Receptor |
This table is a summary of qualitative SAR findings from the cited literature.
Preclinical Biological Activity and Mechanistic Investigations of 1 Phenyl 2 1 Piperidinyl Ethanone Analogues
Neuropharmacological Research and Central Nervous System Activity
Analogues of 1-Phenyl-2-(1-piperidinyl)ethanone have been the subject of extensive neuropharmacological research, revealing their potential to modulate key neurotransmitter systems and interact with specific receptors within the central nervous system (CNS). This has led to their investigation in animal models of various neurological and psychiatric conditions.
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin (B10506) Pathways)
Derivatives of this compound have demonstrated the ability to interact with monoamine neurotransmitter systems, including dopamine, norepinephrine (B1679862), and serotonin pathways. Research into substituted phenylpiperidines has shown that these compounds can inhibit the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in synaptosomal preparations from mouse brain tissue. nih.gov
Specifically, pyrovalerone analogues, which share structural similarities, have been identified as potent and selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT). drugs.ie This selective inhibition of dopamine and norepinephrine reuptake suggests a potential mechanism for antidepressant and stimulant-like effects. drugs.ie For instance, a series of fluoroethoxy-1,4-diphenethyl piperidine (B6355638) and piperazine (B1678402) derivatives were found to be potent inhibitors of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2). researchgate.net
Furthermore, some phenylpiperazine derivatives have been shown to possess high to moderate affinity for dopaminergic D2 and serotonergic 5-HT2 receptors, acting as antagonists at these sites. nih.govplos.org The modulation of these receptor systems is a key mechanism of action for many antipsychotic and antidepressant medications. nih.gov
Ligand-Receptor Interactions (e.g., Sigma Receptor Affinity)
A significant area of investigation for this compound analogues has been their interaction with sigma receptors, particularly the sigma-1 (σ1) receptor subtype. sigmaaldrich.com The σ1 receptor is a unique intracellular chaperone protein implicated in the modulation of various neurotransmitter systems and cellular signaling pathways. sigmaaldrich.com
Several studies have demonstrated that molecules incorporating piperidine or piperazine substructures can exhibit high binding affinity for the σ1 receptor. nih.gov For example, docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) and its fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), as potent ligands for the σ1 receptor. nih.gov
In another study, a screening of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, which displayed a high affinity for the S1R with a Ki value of 3.2 nM, comparable to the reference compound haloperidol. nih.gov Functional assays revealed this compound to act as a S1R agonist. nih.gov
Beyond sigma receptors, as mentioned previously, certain analogues also interact with dopamine and serotonin receptors. For example, some phenylpiperazine derivatives act as full antagonists at 5-HT1A and 5-HT7 receptors. nih.govplos.org Additionally, 2-Phenyl-2-(1-piperidinyl)propane, a related compound, has been identified as a selective inhibitor of the cytochrome P450 enzyme CYP2B6. nih.gov
Table 1: Ligand-Receptor Interactions of Selected this compound Analogues and Related Compounds
| Compound/Analogue | Target Receptor/Enzyme | Affinity (Ki/IC50) | Functional Activity |
|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Ki = 3.2 nM | Agonist |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | Sigma-1 Receptor (S1R) | Good affinity (docking study) | Not specified |
| HBK-14 (phenylpiperazine derivative) | 5-HT1A Receptor | Not specified | Antagonist |
| HBK-14 (phenylpiperazine derivative) | 5-HT7 Receptor | Not specified | Antagonist |
| HBK-15 (phenylpiperazine derivative) | 5-HT1A Receptor | Not specified | Antagonist |
| HBK-15 (phenylpiperazine derivative) | 5-HT7 Receptor | Not specified | Antagonist |
| 2-Phenyl-2-(1-piperidinyl)propane | CYP2B6 | IC50 = 5.1 µM, Ki = 5.6 µM | Inhibitor |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues | Dopamine Transporter (DAT) | Potent inhibitors | Reuptake Inhibition |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues | Norepinephrine Transporter (NET) | Potent inhibitors | Reuptake Inhibition |
Efficacy in Animal Models of Neurological and Psychiatric Conditions
The neuropharmacological properties of this compound analogues have been translated into efficacy in various animal models of neurological and psychiatric disorders. These models are crucial for assessing the potential therapeutic utility of novel compounds. nih.gov
For instance, phenylpiperazine derivatives HBK-14 and HBK-15 have demonstrated antidepressant-like effects in the forced swim test in both mice and rats. nih.govplos.org These compounds also exhibited anxiolytic-like properties in the four-plate test in mice and the elevated plus maze test in rats. nih.govplos.org The observed effects are believed to be mediated, at least in part, through their antagonist activity at 5-HT1A receptors. nih.govplos.org
In the context of neurodegenerative diseases, a sigma-1 receptor agonist analogue has shown promise in an experimental model of multiple sclerosis, where its oral administration resulted in a significant reduction in clinical progression. sigmaaldrich.com This highlights the potential of targeting the sigma-1 receptor for the treatment of such conditions. sigmaaldrich.com Animal models of depression, such as those induced by chronic mild stress, are also valuable tools for evaluating novel antidepressant candidates. mdpi.comnih.gov
Acetylcholinesterase Inhibition Studies
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. semanticscholar.orgnih.gov Research has explored the potential of compounds structurally related to this compound as AChE inhibitors.
A study focused on a series of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives, which contain the 2-oxo-2-phenylethylpiperazine core structure. nih.gov These phthalimide-based analogues were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov The results indicated that these compounds could function as potential acetylcholinesterase inhibitors, with one derivative featuring a 4-fluorophenyl moiety being the most potent in the series (IC50 = 16.42 ± 1.07 µM). nih.gov However, none of the synthesized compounds surpassed the inhibitory potency of the reference drug, donepezil. nih.gov Other studies have also investigated benzoxazole (B165842) derivatives with piperidine groups for their AChE inhibitory activity. nih.gov
Antimicrobial Efficacy and Mechanisms of Action
In addition to their effects on the central nervous system, certain analogues of this compound have been investigated for their antimicrobial properties, demonstrating potential as novel antibacterial agents.
Antibacterial Activity Against Pathogens
A notable area of research has been the development of 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme. nih.gov The mcr-1 gene confers resistance to colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.gov
In one study, a racemic compound was identified as a potential MCR-1 inhibitor through virtual screening. nih.gov Subsequently, a series of derivatives were synthesized and evaluated. Several of these compounds, when combined with colistin, were able to completely inhibit the growth of E. coli expressing the mcr-1 gene. nih.gov Enzymatic assays confirmed that these compounds target the MCR-1 protein, inhibiting its activity. nih.gov Molecular docking studies suggested that the compounds bind to key amino acid residues in the active site of the MCR-1 protein. nih.gov While not directly this compound analogues, this research highlights the potential of the broader phenyl ethanone (B97240) scaffold in combating antibiotic resistance. Other studies have also reported the antimicrobial activity of derivatives containing a piperidine ring. nih.govbiomedpharmajournal.org
Antifungal Activity and Specific Target Modulation (e.g., Fungal CYP51)
Analogues of this compound have been explored for their potential as antifungal agents, with a key focus on inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity and function of the fungal cell membrane. nih.govf1000research.com Inhibition of CYP51 disrupts ergosterol production, leading to a cascade of detrimental effects on the fungal cell, including damaged cell membranes, inhibited growth, and eventual cell lysis. f1000research.comnih.gov
The search for novel antifungal agents is driven by the rise of drug-resistant fungal strains and the increasing incidence of life-threatening systemic fungal infections, particularly in immunocompromised individuals. nih.govresearchgate.net In this context, heterocyclic compounds, including those derived from the this compound framework, have emerged as promising candidates. For instance, studies on oxazolidinone analogues, which share structural similarities, have demonstrated their potential as inhibitors of fungal mitochondrial ubiquinol:cytochrome c oxidoreductase. researchgate.net
Specifically, research into 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones, which can be considered related structures, showed that certain derivatives exhibited potential inhibitory activity against Aspergillus flavus. researchgate.net This activity was attributed to the presence of a 4-acetylpiperazinyl ring, suggesting that specific substitutions on the piperidine or related heterocyclic moiety are crucial for antifungal efficacy. researchgate.net Further molecular docking studies on other heterocyclic analogues have shown favorable binding energies at the active site of Candida spp. CYP51, often superior to the reference drug fluconazole (B54011), indicating a strong potential for these compounds as effective antifungal agents. nih.gov
The following table summarizes the antifungal activity of selected analogues:
| Compound/Analogue Class | Fungal Strain(s) | Target | Key Findings |
| 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one derivatives | Aspergillus flavus | Not specified, presumed cell membrane related | Potential inhibition comparable to oxytetracycline, attributed to the 4-acetylpiperazinyl ring. researchgate.net |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | CYP51 | Better binding energy values than fluconazole in molecular docking studies. nih.gov |
Inhibition of Antibiotic Resistance Mechanisms (e.g., MCR-1)
A significant area of investigation for this compound analogues is their ability to combat antibiotic resistance. A key target in this field is the mobile colistin resistance (MCR-1) enzyme. nih.govnih.gov MCR-1 confers resistance to colistin, a last-resort antibiotic used against multidrug-resistant Gram-negative bacteria, by catalyzing the addition of phosphoethanolamine to lipid A, a component of the bacterial outer membrane. nih.gov This modification reduces the binding affinity of colistin to the bacterial cell surface.
Research has focused on designing and synthesizing 1-phenyl-2-(phenylamino)ethanone derivatives as novel MCR-1 inhibitors. nih.gov Computational and microbiological studies have identified compounds, such as certain pyrazolones, that can potentiate the activity of colistin against MCR-1-producing resistant bacteria. nih.gov These inhibitors are thought to bind to the active site of MCR-1, preventing its function and restoring the susceptibility of the bacteria to colistin. nih.gov
The mechanism of inhibition often involves interactions with key residues in the MCR-1 active site. For example, some pyrazolone (B3327878) compounds have been shown to interact with residue T285, which is crucial for the catalytic cycle of MCR-1. nih.gov The development of such inhibitors represents a promising strategy to overcome a critical mechanism of antibiotic resistance.
The table below presents findings on the inhibition of MCR-1 by related compounds:
| Compound Class | Target | Mechanism of Action | Outcome |
| 1-Phenyl-2-(phenylamino)ethanone derivatives | MCR-1 | Inhibition of MCR-1 enzyme activity. nih.gov | Potential to restore colistin susceptibility in resistant bacteria. |
| Pyrazolones | MCR-1 | Binding to the MCR-1 active site, potentially interacting with key residues like T285. nih.gov | Decreased the minimal inhibitory concentration (MIC) of colistin against MCR-1 producing E. coli. nih.gov |
Anticarcinogenic Potential in In Vitro and Preclinical Models
Analogues of this compound have demonstrated notable anticarcinogenic potential in various preclinical studies. A significant target of interest in this context is the sigma-1 receptor (σ1R), which is overexpressed in numerous types of cancer, including breast cancer, melanoma, glioma, and non-small cell lung carcinoma. rsc.orgrsc.org This overexpression makes σ1R a viable target for the development of anticancer drugs.
Molecules containing piperidine or piperazine substructures, which are characteristic of the analogues , have shown a high binding affinity for σ1R. rsc.orgrsc.org For example, docking and molecular dynamics simulation studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) and its fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), as potential ligands for targeting σ1R. rsc.orgrsc.org
In vitro cell binding studies using a radiolabeled version of FEt-PPZ ([¹⁸F]FEt-PPZ) in U-87 MG (glioma) and B16F10 (melanoma) cells showed significant uptake, which was reduced in the presence of an excess of the non-radioactive compound, indicating specificity for σ1R. rsc.org Furthermore, preclinical imaging studies in melanoma-tumor-bearing mice demonstrated significant tumor uptake of the radiotracer. rsc.org These findings highlight the potential of these analogues for both diagnosing and potentially treating cancers that overexpress σ1R. rsc.org
The table below summarizes the anticarcinogenic potential of these analogues:
| Compound/Analogue | Cancer Cell Line(s) | Target | Key Findings |
| 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | U-87 MG (glioma), B16F10 (melanoma) | Sigma-1 Receptor (σ1R) | Good binding affinity to σ1R, significant uptake in cancer cells, and specific binding. rsc.orgrsc.org |
Anti-inflammatory and Immunomodulatory Investigations
The anti-inflammatory and immunomodulatory properties of this compound analogues have also been a subject of preclinical research. For instance, piperine (B192125), a major amide constituent of Piper species that shares structural similarities with the core scaffold, has been shown to possess anti-inflammatory and immunomodulatory activities. nih.gov
One study investigated a small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), identified as PTP1B-IN-1, which is used as a core structure for generating analogues. medchemexpress.com This compound was found to inhibit ER stress and NF-κB activation, leading to analgesic and anti-inflammatory effects in a rat model of spared nerve injury. medchemexpress.com This suggests that the anti-inflammatory actions of some of these analogues may be mediated through the inhibition of key signaling pathways involved in inflammation.
The table below highlights the anti-inflammatory and immunomodulatory findings:
| Compound/Analogue | Model | Mechanism of Action | Outcome |
| Piperine | In vitro/in vivo models | Not fully elucidated in this context, but known to have broad biological effects. nih.gov | Demonstrated anti-inflammatory and immunomodulatory activities. nih.gov |
| PTP1B-IN-1 | Rat spared nerve injury model | Inhibition of ER stress and NF-κB activation. medchemexpress.com | Exhibited analgesic and anti-inflammatory effects. medchemexpress.com |
Enzyme Inhibition Studies beyond Antimicrobial Targets (e.g., PTP1B, α-Glucosidase, α-Amylase, DHFR)
Beyond their antimicrobial applications, analogues of this compound have been investigated as inhibitors of various other enzymes with therapeutic relevance.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. nih.gov Several inhibitors of PTP1B have been developed, with some serving as core structures for further analogue synthesis. medchemexpress.com For example, PTP1B-IN-2, a potent inhibitor with an IC₅₀ of 50 nM, has been shown to enhance insulin-mediated receptor phosphorylation and glucose uptake in cell-based assays. medchemexpress.com The binding of these inhibitors often extends deep into the active site pocket of the enzyme. medchemexpress.com
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it an important target for anticancer and antimicrobial therapies. nih.govmdpi.com DHFR inhibitors work by blocking the reduction of dihydrofolate to tetrahydrofolate, thereby depleting the cell of essential building blocks and leading to cell death. nih.govnih.gov While classical antifolates like methotrexate (B535133) are well-known, non-classical inhibitors, often featuring a substituted 2,4-diamino pyrimidine (B1678525) motif, have been developed as more selective agents. researchgate.net
The table below provides a summary of the enzyme inhibition studies:
| Enzyme Target | Inhibitor/Analogue Class | IC₅₀/Activity | Significance |
| Protein Tyrosine Phosphatase 1B (PTP1B) | PTP1B-IN-1 | 1.6 mM medchemexpress.com | Core structure for developing analogues with anti-diabetic and anti-obesity potential. medchemexpress.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | PTP1B-IN-2 | 50 nM medchemexpress.com | Potent inhibitor with selectivity over other phosphatases, enhances insulin signaling. medchemexpress.com |
| Dihydrofolate Reductase (DHFR) | Various heterocyclic compounds | Varies depending on the specific analogue | Important target for developing anticancer and antimicrobial agents. nih.govmdpi.comnih.govresearchgate.net |
Other Investigated Biological Activities (e.g., Anticonvulsant, Anxiolytic, Antimalarial, Sedative)
The structural versatility of this compound analogues has led to their exploration in a wide range of other biological activities.
Anticonvulsant Activity: A number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov These compounds were designed as analogues of known anticonvulsants and showed activity in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test. nih.gov Some derivatives also demonstrated efficacy in the 6-Hz screen, a model for therapy-resistant epilepsy. nih.gov The mechanism of action for some of the most potent derivatives appears to involve binding to voltage-sensitive sodium channels. nih.gov Similarly, analogues of 1-phenylcyclohexylamine (B1663984) have also shown protective effects against MES seizures. nih.gov
Anxiolytic Activity: The anxiolytic potential of these analogues has also been investigated. For instance, 1-phenyl-2-{4-(4-chlorophenyl)-1,3,4,5-tetrahydropyrido[2,3-b] nih.govdiazepin-2-ylidene}-ethanone was identified as a potent anxiolytic agent in preclinical studies. nih.gov Another compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), exhibited anxiolytic-like effects that were found to be mediated through both the benzodiazepine (B76468) and nicotinic pathways. nih.gov
Antimalarial Activity: The fight against malaria has also benefited from the exploration of piperidine-containing compounds. semanticscholar.org Piperine, for example, has shown promising antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov Derivatives of 1,4-disubstituted piperidines have also been synthesized and tested, with some showing strong activity against parasitic strains. semanticscholar.org
Sedative Activity: Some analogues have also been evaluated for their sedative effects. For example, the compound LQFM032, which showed anxiolytic activity, also decreased the latency and increased the duration of sleep in a sodium pentobarbital-induced sleep test, suggesting a sedative component to its pharmacological profile. nih.gov
The table below summarizes these diverse biological activities:
| Biological Activity | Compound/Analogue Class | Model(s) | Key Findings |
| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal electroshock (MES) seizure test, 6-Hz screen | Activity in models of tonic-clonic and therapy-resistant epilepsy; some bind to sodium channels. nih.gov |
| Anxiolytic | 1-phenyl-2-{4-(4-chlorophenyl)-1,3,4,5-tetrahydropyrido[2,3-b] nih.govdiazepin-2-ylidene}-ethanone | Preclinical models | Identified as a potent anxiolytic agent. nih.gov |
| Anxiolytic | 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Elevated plus maze, light-dark box tests | Anxiolytic effects mediated by benzodiazepine and nicotinic pathways. nih.gov |
| Antimalarial | Piperine | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Promising antimalarial potency. nih.govnih.gov |
| Sedative | 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Sodium pentobarbital-induced sleep test | Decreased sleep latency and increased sleep duration. nih.gov |
Elucidation of Molecular Pathways and Cellular Targets
A crucial aspect of preclinical research is the elucidation of the molecular pathways and cellular targets through which these compounds exert their effects. For many of the this compound analogues, this involves interactions with specific enzymes, receptors, and signaling cascades.
As previously discussed, key molecular targets that have been identified include:
Fungal CYP51: Inhibition of this enzyme disrupts ergosterol synthesis, leading to antifungal effects. nih.gov
MCR-1: Inhibition of this enzyme restores bacterial susceptibility to colistin. nih.govnih.gov
Sigma-1 Receptor (σ1R): Binding to this receptor is a promising strategy for cancer therapy. rsc.orgrsc.org
Voltage-Sensitive Sodium Channels: Interaction with these channels is a likely mechanism for the anticonvulsant activity of some analogues. nih.gov
Benzodiazepine and Nicotinic Receptors: These receptors are involved in the anxiolytic effects of certain derivatives. nih.gov
PTP1B: Inhibition of this phosphatase has implications for the treatment of diabetes and obesity. nih.gov
DHFR: This enzyme is a well-established target for both anticancer and antimicrobial drugs. nih.gov
The identification of these specific targets and pathways not only helps to explain the observed biological activities but also provides a rational basis for the design of new, more potent, and selective analogues of this compound for a variety of therapeutic applications.
Applications in Advanced Chemical and Materials Science Research
Role as Synthetic Building Blocks for Complex Organic Molecules
The fundamental structure of 1-Phenyl-2-(1-piperidinyl)ethanone makes it an important starting material, or "building block," for the construction of more complex molecules. Organic chemists utilize its inherent reactivity to assemble intricate molecular architectures with potential applications in various scientific fields.
A notable example of its use as a synthetic scaffold is in the development of novel enzyme inhibitors. In a study aimed at combating antibiotic resistance, researchers synthesized a series of derivatives based on the core structure of 1-phenyl-2-(phenylamino)ethanone, which is closely related to this compound. nih.govnih.gov This core was systematically modified to explore structure-activity relationships against the MCR-1 enzyme, which confers resistance to colistin (B93849), a last-resort antibiotic. nih.gov The synthesis involved using the basic framework to add various substituents, leading to the creation of a library of new chemical entities. nih.gov The research demonstrated that the 1-phenyl-2-(amino)ethanone skeleton is a viable starting point for designing potent enzyme inhibitors. nih.gov The general synthetic availability from precursors like 2-iodo-1-phenylethanone and piperidine (B6355638) further enhances its utility as a foundational building block in medicinal chemistry. chemicalbook.com
| Compound ID | Core Structure | Modification/Application | Reference |
|---|---|---|---|
| Series 6p/6q | 1-phenyl-2-(phenylamino) ethanone (B97240) | Synthesized as potent inhibitors of the MCR-1 enzyme to combat colistin resistance. | nih.gov |
| [18F]FEt-PPZ | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | Developed as a PET imaging ligand for the sigma-1 receptor (s1R). | rsc.org |
| Polymer 34 | (R)-2-(1-piperazinyl)-1,1,2-triphenylethanol | Immobilized on a resin to create a heterogeneous catalyst for asymmetric synthesis. | umontreal.ca |
Development of Ligands for Coordination Chemistry and Material Science
The nitrogen atom within the piperidine ring and the oxygen of the ketone group in this compound and its derivatives can act as coordination sites for metal ions. This property allows for their use in the development of ligands for coordination chemistry and the creation of novel materials. sigmaaldrich.com
A significant application in this area is the design of ligands for medical imaging materials. For instance, a derivative of this compound was developed as a high-affinity ligand for the sigma-1 receptor (s1R), a protein implicated in various neurological diseases and cancer. rsc.org Researchers designed and synthesized a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), for use as a probe in Positron Emission Tomography (PET). rsc.org Molecular docking studies confirmed that the compound fits effectively into the receptor's binding pocket, forming key electrostatic and pi-cation interactions. rsc.org The subsequent radiosynthesis of [¹⁸F]FEt-PPZ and in-vitro cell binding studies demonstrated its potential as a stable and effective imaging agent for visualizing s1R distribution in tumors. rsc.org This work highlights how the core structure can be engineered to produce sophisticated ligands for advanced material science applications like medical diagnostics. rsc.orgsigmaaldrich.com
Investigation in Asymmetric Catalysis
While this compound itself is not a catalyst, its derivatives are explored in the field of asymmetric catalysis. The ketone group can be chemically reduced to a hydroxyl group, converting the molecule into a chiral amino alcohol. These chiral amino alcohols are highly valuable as ligands for metal-based catalysts that drive stereoselective reactions.
Research in asymmetric catalysis has shown that structurally related amino alcohols can be highly effective. For example, a chiral amino alcohol, (R)-2-(1-piperazinyl)-1,1,2-triphenylethanol, which shares the core amino-alcohol feature, was attached to a polymer resin. umontreal.ca This created a heterogeneous catalyst that was successfully used for the continuous enantioselective production of 1-arylpropanols in a flow chemistry system. umontreal.ca This approach demonstrates the potential pathway for derivatives of this compound to contribute to asymmetric catalysis, a critical technology for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. umontreal.ca The strategy of using such molecules as chiral auxiliaries or ligands is a key area of investigation. sigmaaldrich.com
Exploration as Chemical Probes and Tools for Biological Research
The ability to systematically modify the this compound structure allows for its use in creating chemical probes to study biological systems. These probes are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function or to visualize their presence.
The development of MCR-1 inhibitors from a related 1-phenyl-2-(phenylamino)ethanone scaffold is a prime example. nih.gov By synthesizing a library of 26 derivatives, researchers were able to probe the active site of the MCR-1 enzyme. nih.gov The study identified compounds that could effectively inhibit the enzyme, thereby restoring the efficacy of the antibiotic colistin in a laboratory setting. nih.gov Molecular docking studies further revealed how these chemical probes interact with key amino acid residues like Glu246 and Thr285 within the enzyme's cavity. nih.gov
Similarly, the development of the radiolabeled ligand [¹⁸F]FEt-PPZ serves as another example of a chemical tool for biological research. rsc.org This probe allows for the non-invasive imaging and quantification of sigma-1 receptors in living cells, providing valuable insights into tumor physiology and the role of these receptors in disease progression. rsc.org
| Compound Derivative | Biological Target | Research Application | Key Finding | Reference |
|---|---|---|---|---|
| Compound 6p / 6q | MCR-1 Enzyme | Inhibitor Design | Combination with colistin completely inhibited growth of MCR-1 expressing bacteria. | nih.gov |
| [18F]FEt-PPZ | Sigma-1 Receptor (s1R) | PET Imaging Probe | Showed high uptake in s1R-expressing cancer cell lines (U-87 MG and B16F10). | rsc.org |
Future Directions and Emerging Research Perspectives for 1 Phenyl 2 1 Piperidinyl Ethanone Studies
Advancements in Stereoselective Synthesis
The development of efficient and highly selective synthetic methods is crucial for exploring the therapeutic potential of chiral molecules like 1-Phenyl-2-(1-piperidinyl)ethanone. Recent research has emphasized stereoselective synthesis to produce enantiomerically pure compounds, which often exhibit different pharmacological activities.
Future advancements are expected to focus on:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, is a promising area. For instance, palladium-catalyzed reactions have been successfully used to create chiral amido-dienes, which can be precursors to chiral cyclic ketones. nih.gov Similarly, cobalt-catalyzed asymmetric reductive coupling presents a novel method for synthesizing sterically bulky chiral amides. acs.org These approaches could be adapted for the enantioselective synthesis of this compound and its analogs.
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for producing single enantiomers. Enzymes like lipases and proteases can be employed to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or terpenes, can provide a straightforward route to specific stereoisomers of the target compound.
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to control the stereochemical outcome of a reaction. | Direct enantioselective α-amination of a suitable ketone precursor. |
| Enzymatic Resolution | Use of enzymes to selectively modify one enantiomer in a racemic mixture. | Kinetic resolution of racemic this compound. |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Derivatization from chiral amino acids to install the desired stereocenter. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.netintimal.edu.my These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds, thereby reducing the time and cost of research and development. researchgate.netmdpi.com
For this compound and its derivatives, AI and ML can be applied in several ways:
De Novo Drug Design: Deep learning models can generate novel molecular structures with desired therapeutic profiles. researchgate.netmdpi.com This could lead to the design of new piperidine (B6355638) derivatives with enhanced efficacy and selectivity.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of compounds to identify those with the highest probability of binding to a specific biological target. intimal.edu.mymdpi.com This is particularly useful for exploring the potential of this compound derivatives against a wide range of targets.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of compounds based on their chemical structure. researchgate.net This allows for the rational design of more potent analogs. Recent work has demonstrated the use of ML to predict the binding affinity of peptides containing non-canonical amino acids, a technique that could be adapted for piperidine derivatives. nih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities
While derivatives of this compound have been explored for their analgesic and neurological effects, there is significant potential to investigate their activity against novel biological targets. ontosight.ai The piperidine moiety is a common feature in many classes of pharmaceuticals, suggesting a broad range of possible applications. nih.govijnrd.org
Future research could focus on:
Sigma Receptors: Molecules containing piperidine and piperazine (B1678402) structures have shown high affinity for sigma-1 receptors, which are overexpressed in various cancers. rsc.orgnih.govrsc.orgrsc.org This makes them promising candidates for the development of new anticancer drugs and diagnostic imaging agents. rsc.orgnih.govrsc.orgrsc.org
MCR-1 Inhibition: Recent studies have identified 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which confers resistance to colistin (B93849), a last-resort antibiotic. nih.gov This opens up the possibility of developing new agents to combat multidrug-resistant bacteria.
Anticonvulsant Activity: Novel conjugates of triazole and pyrazole, which can be structurally related to piperidine derivatives, have shown potential as anticonvulsant agents. acs.org This suggests that derivatives of this compound could be investigated for their efficacy in treating epilepsy.
Interdisciplinary Research with Material Science and Nanotechnology
The integration of medicinal chemistry with material science and nanotechnology offers exciting new possibilities for drug delivery and diagnostics. Piperidine-containing compounds are being explored for their use in creating bioactive films and nanoparticles. nih.gov
Emerging areas of interdisciplinary research include:
Drug Delivery Systems: this compound and its derivatives could be incorporated into nanoparticles, liposomes, or polymeric films to achieve controlled release and targeted delivery to specific tissues or cells. nih.gov Iron oxide nanoparticles functionalized with piperidine have been shown to be effective as recyclable catalysts, and similar systems could be designed for drug delivery. researchgate.net
Bioactive Materials: The development of bioactive films containing piperidine derivatives could have applications in wound healing and as antimicrobial coatings for medical devices. nih.gov
Nanosensors: Functionalized nanoparticles could be designed to detect specific biomarkers or pathogens, with piperidine derivatives serving as the recognition element.
Development of Advanced Analytical Techniques for Complex Biological Systems
To fully understand the pharmacological profile of this compound and its metabolites, advanced analytical techniques are required. These methods are essential for studying drug-target interactions, metabolic pathways, and biodistribution in complex biological matrices.
Future developments in this area may include:
High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS are crucial for the structural elucidation of novel compounds and their metabolites. acs.orgnih.gov
Advanced Chromatographic Methods: The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques is essential for purifying synthesized compounds and analyzing their presence in biological samples. acs.orgnih.gov
In Vivo Imaging: The development of radiolabeled analogs, such as those incorporating 18F, allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to study the in vivo distribution and target engagement of the compound. rsc.orgnih.govrsc.orgrsc.org Molecular dynamics simulations can complement these studies by providing insights into the stability of the ligand-receptor complex. rsc.orgnih.govrsc.orgrsc.org
| Technique | Application in this compound Research |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation of synthesized compounds and identification of metabolites. acs.orgnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification of novel derivatives and quantification in biological fluids. acs.orgnih.gov |
| Positron Emission Tomography (PET) | Non-invasive in vivo imaging of biodistribution and target engagement using radiolabeled analogs. rsc.orgnih.govrsc.orgrsc.org |
| Molecular Dynamics (MD) Simulations | Modeling the interaction and stability of the compound with its biological target. rsc.orgnih.govrsc.orgrsc.org |
Q & A
Q. Q1. What are the standard synthetic routes for 1-Phenyl-2-(1-piperidinyl)ethanone, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation reactions between phenacyl halides and piperidine derivatives. For example, a two-step protocol may include:
Nucleophilic substitution : Reacting phenacyl bromide with piperidine in ethanol under reflux (60–80°C) for 6–12 hours.
Purification : Recrystallization using ethanol or column chromatography with silica gel and ethyl acetate/hexane mixtures .
Key optimization parameters include solvent polarity (ethanol vs. THF), reaction temperature, and stoichiometric ratios. Catalysts like triethylamine may enhance yield by neutralizing HBr byproducts .
Q. Q2. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR in CDCl confirm the presence of the phenyl (δ 7.2–7.5 ppm) and piperidinyl (δ 1.4–2.8 ppm) groups.
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for validating the ketone-piperidine linkage.
- HPLC : Purity analysis (>98%) with a C18 column and acetonitrile/water mobile phase .
Q. Q3. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Enzyme Inhibition : Test against serine proteases (e.g., thrombin) using fluorogenic substrates. IC values can guide structure-activity relationship (SAR) studies .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. Q4. How can computational modeling guide the optimization of this compound derivatives for target specificity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., MCR-1 enzyme ). Focus on hydrogen bonding between the ketone group and catalytic residues (e.g., His395).
- QSAR Models : Corrogate steric/electronic parameters (logP, polar surface area) with activity data to predict derivative efficacy .
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS to identify flexible regions for structural modification .
Q. Q5. How do crystallographic data resolve contradictions in reported bond lengths or angles?
Methodological Answer: Discrepancies in bond lengths (e.g., C=O: 1.21–1.23 Å) may arise from:
- Thermal Motion : High displacement parameters (B-factors > 5 Å) indicate dynamic disorder.
- Resolution Limits : Data < 0.8 Å resolution improves precision. Refinement in SHELXL with TWIN/BASF commands addresses twinning artifacts .
Example: A 2023 study resolved C-N piperidine bond variations (1.45 vs. 1.48 Å) by re-refining datasets with anisotropic displacement models .
Q. Q6. What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., piperidine oxidation) by precise temperature/pH control .
- Catalyst Screening : Pd/C or CuI nanoparticles enhance coupling efficiency in Ullmann-type reactions (yield increase from 45% to 78%) .
- Solvent Optimization : Switch from ethanol to DMF increases solubility of intermediates, reducing precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
